

Application Notes and Protocols: 4-Bromobenzophenone as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 4-Bromobenzophenone

Cat. No.: B181533

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Abstract

4-Bromobenzophenone is a versatile chemical intermediate, playing a crucial role in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its benzophenone core is a common scaffold in medicinal chemistry, and the presence of a bromine atom provides a reactive handle for various organic transformations, including nucleophilic substitution and cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of **4-Bromobenzophenone** in the synthesis of key pharmaceuticals, with a focus on antihistamines.

Physicochemical Properties and Data

Proper handling and storage of **4-Bromobenzophenone** are essential for its successful application in synthesis. The following table summarizes its key physicochemical properties.

Property	Value	Reference(s)
CAS Number	90-90-4	[1][2]
Molecular Formula	C ₁₃ H ₉ BrO	[1][2]
Molecular Weight	261.11 g/mol	[1][2]
Appearance	White to light beige crystalline powder	[1]
Melting Point	79-84 °C	[1]
Boiling Point	350 °C	[1]
Solubility	Insoluble in water; slightly soluble in ethanol, ether, and benzene.	[1]
Purity	Typically ≥98%	[3]

Synthesis of 4-Bromobenzophenone

4-Bromobenzophenone can be synthesized via several methods, with Friedel-Crafts acylation and Suzuki coupling being the most common.

Friedel-Crafts Acylation

This method involves the reaction of bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[4]

Experimental Protocol: Friedel-Crafts Acylation of Bromobenzene

- Materials:
 - Bromobenzene (19 mmol)
 - Benzoyl chloride (30 mmol)
 - Anhydrous aluminum chloride (30 mmol)

- 10% Sodium hydroxide solution
- Diethyl ether
- Light petroleum (boiling range 60-80°C)
- Ice
- Procedure:
 - In a 50 mL Erlenmeyer flask, mix bromobenzene and benzoyl chloride.
 - Gradually add anhydrous aluminum chloride to the mixture with agitation.
 - Heat the mixture in a boiling water bath for 20 minutes.
 - After cooling, carefully quench the reaction mixture with ice.
 - Neutralize the mixture with a 10% NaOH solution to dissolve any remaining acids and aluminum salts.
 - Extract the organic phase with diethyl ether.
 - Dry the organic extract and concentrate it using a rotary evaporator.
 - Purify the crude product by recrystallization from light petroleum to yield **4-bromobenzophenone** as a colorless solid.[4]

Parameter	Value	Reference(s)
Yield	8.96%	[4]
Melting Point	83-85	[5]

Suzuki Coupling

A more recent and efficient method involves the Suzuki coupling of 4-bromophenylboronic acid with benzoyl chloride.[6]

Experimental Protocol: Suzuki Coupling for **4-Bromobenzophenone** Synthesis

- Materials:
 - 4-Bromophenylboronic acid (1.0 mmol)
 - Benzoyl chloride (1.0 mmol)
 - Sodium hydroxide (4 mmol)
 - Toluene (5.0 mL)
 - Diethyl ether
 - Anhydrous Sodium Sulfate (Na_2SO_4)
 - Silica gel for column chromatography
 - Eluent: n-hexane/ethyl acetate (9:1 or 8:2)
- Procedure:
 - In an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, charge acyl chloride (1.0 mmol), arylboronic acid (1.0 mmol), NaOH (4 mmol), and 5.0 mL of toluene.
 - Immerse the flask in an oil bath and stir at 100 °C for 2 hours, or until the starting materials are consumed (monitored by GC analysis).
 - Add 10.0 mL of water to the reaction mixture.
 - Extract the mixture with diethyl ether (3 x 5.0 mL).
 - Collect the combined organic layers, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
 - Purify the product by silica gel column chromatography.[6]

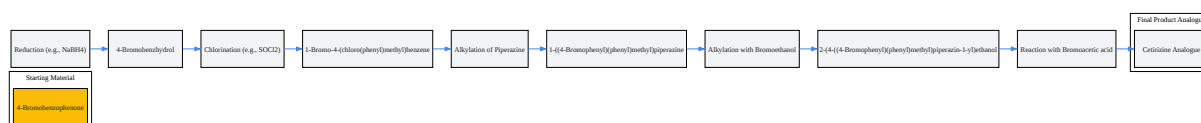
Parameter	Value	Reference(s)
Yield	91%	[6]

Application in Pharmaceutical Synthesis

4-Bromobenzophenone is a key starting material or intermediate in the synthesis of several antihistaminic drugs.

Synthesis of Cetirizine

Cetirizine, a second-generation antihistamine, can be synthesized from a benzophenone derivative. While many literature methods start with 4-chlorobenzophenone, a similar pathway can be employed using **4-bromobenzophenone**. [7][8] The key steps involve the reduction of the ketone, chlorination of the resulting alcohol, and subsequent alkylation of piperazine, followed by the addition of the acetic acid moiety.



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Caption: Synthetic pathway from **4-Bromobenzophenone** to a Cetirizine analogue.

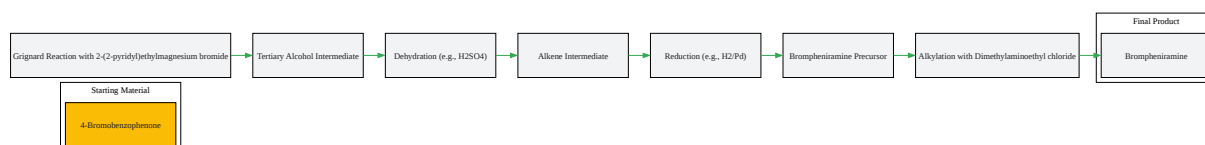
Experimental Protocol: Synthesis of a Cetirizine Analogue (adapted from 4-chlorobenzophenone route)

- Step 1: Reduction of **4-Bromobenzophenone**
 - Reduce **4-Bromobenzophenone** with a reducing agent like sodium borohydride in methanol to yield 4-bromobenzhydrol.
- Step 2: Chlorination of 4-Bromobenzhydrol
 - React the alcohol with thionyl chloride to form 1-bromo-4-(chloro(phenyl)methyl)benzene.
- Step 3: Alkylation of Piperazine
 - React the chlorinated intermediate with piperazine in a suitable solvent like THF with a base such as K_2CO_3 to yield 1-((4-bromophenyl)(phenyl)methyl)piperazine.
- Step 4: Addition of the Ethoxyacetic Acid Moiety
 - React the piperazine derivative with bromoethanol in the presence of a base like K_2CO_3 in acetonitrile.
 - The resulting alcohol is then reacted with 1-bromoacetic acid in the presence of K_2CO_3 in acetonitrile to yield the final cetirizine analogue.^[7]

Step	Reagents and Conditions	Yield	Reference(s)
Reduction	NaBH ₄ , methanol, 0°C to rt, 1h	95%	[7]
Chlorination	SOCl ₂ , 80-90°C, 4h	93%	[7]
Piperazine Alkylation	Piperazine, THF, K ₂ CO ₃ , 8h	87%	[7]
Bromoethanol Reaction	Bromoethanol, K ₂ CO ₃ , acetonitrile, 80-85°C, 2h	82%	[7]
Bromoacetic Acid Reaction	1-Bromoacetic acid, K ₂ CO ₃ , acetonitrile, 80-85°C, 5h	80%	[7]
Overall Yield	~50%	[7]	

Proposed Synthesis of Brompheniramine and Pheniramine

While direct synthesis routes from **4-Bromobenzophenone** are not widely published, a plausible pathway involves a Grignard reaction to introduce the necessary carbon framework.



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Caption: Proposed synthetic pathway for Brompheniramine.

A similar pathway can be envisioned for Pheniramine, starting with benzophenone (the non-brominated analogue).

Conceptual Protocol: Grignard-based Synthesis of Brompheniramine

- Step 1: Grignard Reaction
 - React **4-Bromobenzophenone** with a Grignard reagent prepared from 2-(2-chloroethyl)pyridine and magnesium. This will form a tertiary alcohol.
- Step 2: Dehydration
 - Dehydrate the tertiary alcohol using a strong acid catalyst (e.g., sulfuric acid) to form the corresponding alkene.
- Step 3: Reduction
 - Reduce the double bond of the alkene via catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) to yield the saturated precursor.

- Step 4: Alkylation
 - Alkylate the pyridine nitrogen with 2-dimethylaminoethyl chloride in the presence of a strong base like sodium amide to furnish Brompheniramine.

Note: The yields for this proposed pathway would need to be optimized experimentally.

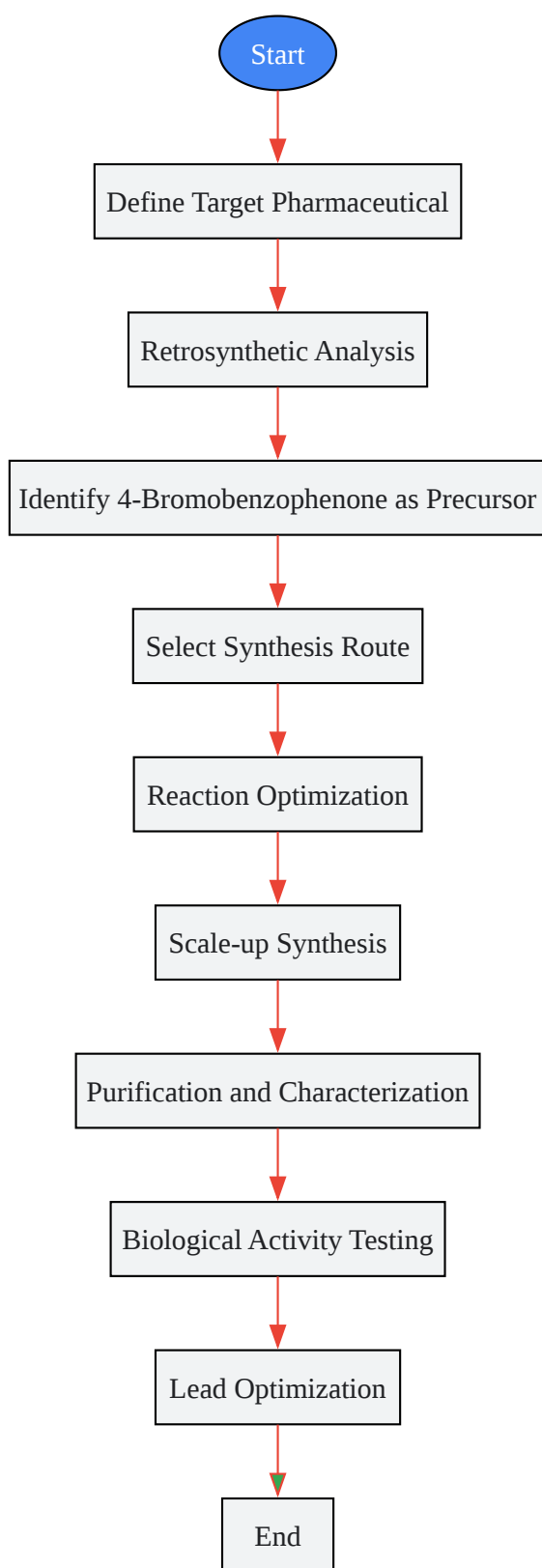
Other Potential Pharmaceutical Applications

The benzophenone scaffold is present in a wide range of biologically active molecules, suggesting that **4-Bromobenzophenone** could be a precursor for various other pharmaceuticals, including:

- Anti-inflammatory agents: Benzophenone derivatives have shown potent anti-inflammatory effects.[\[9\]](#)
- Anticancer agents: Certain benzophenone analogues have demonstrated anti-tumor and pro-apoptotic effects.
- Antimicrobial and Antiviral compounds: The benzophenone structure is a recurring motif in compounds with these activities.[\[9\]](#)
- Netilmicin Derivatives: Although not a direct precursor, the bromine atom on **4-Bromobenzophenone** allows for Suzuki coupling reactions, which have been used in the synthesis of Netilmicin derivatives.[\[10\]](#)

Logical Workflow for Utilizing 4-Bromobenzophenone

The following diagram illustrates a general workflow for researchers and drug developers utilizing **4-Bromobenzophenone**.



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Caption: General workflow for drug development using **4-Bromobenzophenone**.

Conclusion

4-Bromobenzophenone is a valuable and versatile intermediate in pharmaceutical synthesis. Its established use in the preparation of antihistamines and its potential for the synthesis of a broader range of therapeutic agents make it a key compound for research and development in the pharmaceutical industry. The protocols and data presented herein provide a solid foundation for its application in the modern drug discovery and development process.

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